![molecular formula C22H21ClN4O4S B2484725 Methyl 1-((2-chlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate CAS No. 887219-98-9](/img/structure/B2484725.png)
Methyl 1-((2-chlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate
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Overview
Description
The compound belongs to a class of chemicals that are synthesized and analyzed for various potential applications, including medicinal chemistry and material science. The synthesis of such compounds typically involves complex chemical reactions, aiming to introduce specific functional groups that confer desired properties, such as biological activity or specific physical-chemical characteristics.
Synthesis Analysis
The synthesis of similar compounds often involves multi-step chemical reactions, starting from simple precursors to progressively build up the complex molecular structure. For example, Watanabe et al. (1993) described the synthesis of piperidine derivatives with potential antagonist activity, which involves reactions such as the Michael addition and cyclization processes (Watanabe, Yoshiwara, & Kanao, 1993).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods (e.g., NMR, IR) are commonly used to determine the molecular structure of synthesized compounds. For instance, Benakaprasad et al. (2007) used X-ray crystallography to confirm the structure of a synthesized compound, providing detailed insight into its molecular conformation and geometry (Benakaprasad et al., 2007).
Chemical Reactions and Properties
The chemical properties of such compounds are closely related to their functional groups and molecular structure. Reactions such as nucleophilic substitutions, electrophilic additions, and ring closures are common in the synthesis and modification of these compounds. Duan et al. (1997) discussed a new synthesis route for isothiazoles, highlighting the reactivity of furans with trithiazyl trichloride (Duan, Perrins, & Rees, 1997).
Scientific Research Applications
Synthesis and Chemical Properties
- A study by Watanabe, Yoshiwara, and Kanao (1993) demonstrated the synthesis of related compounds with 5-HT2 antagonist activity, indicating potential applications in neurochemistry and pharmacology (Watanabe, Yoshiwara, & Kanao, 1993).
- Bektaş et al. (2007) explored the synthesis of 1,2,4-triazole derivatives, showcasing the compound's relevance in antimicrobial research (Bektaş et al., 2007).
Pharmacological Profile
- Kimura et al. (2004) reported on a compound with structural similarities, emphasizing its potent and selective action as a 5-HT2C receptor agonist, suggesting potential implications in neurological disorders (Kimura et al., 2004).
Antidepressant and Antianxiety Activities
- A study by Kumar et al. (2017) on derivatives of furan-2-yl and piperazine compounds showed notable antidepressant and antianxiety activities, highlighting the therapeutic potential of related compounds (Kumar et al., 2017).
Antimicrobial Activities
- Başoğlu et al. (2013) synthesized azole derivatives with furan components, which displayed significant antimicrobial activities, suggesting the potential of similar compounds in combating microbial infections (Başoğlu et al., 2013).
Adenosine A2a Receptor Antagonists
- Vu et al. (2004) researched triazine derivatives, including piperazine, for their properties as adenosine A2a receptor antagonists, useful in treatments for Parkinson's disease (Vu et al., 2004).
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure and functional groups present in the compound.
Mode of Action
The interaction of the compound with its targets would typically involve the formation of non-covalent bonds (such as hydrogen bonds, ionic bonds, and van der Waals interactions) between the compound and specific amino acid residues in the target protein. This can lead to changes in the conformation and activity of the protein .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For example, if the compound targets a receptor involved in a signaling pathway, it could affect the transmission of signals within cells .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. For example, if the compound inhibits a key enzyme in a metabolic pathway, it could lead to a decrease in the production of certain metabolites .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For example, the compound might be more stable and active at certain pH levels, or its action might be enhanced or inhibited by the presence of certain ions or other molecules .
properties
IUPAC Name |
methyl 1-[(2-chlorophenyl)-[2-(furan-2-yl)-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O4S/c1-30-21(29)13-8-10-26(11-9-13)17(14-5-2-3-6-15(14)23)18-20(28)27-22(32-18)24-19(25-27)16-7-4-12-31-16/h2-7,12-13,17,28H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POUBWSOTQANVFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(C2=CC=CC=C2Cl)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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